Indulin

Description

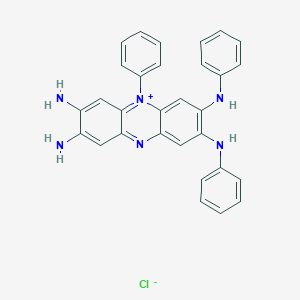

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-N,8-N,5-triphenylphenazin-5-ium-2,3,7,8-tetramine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N6.ClH/c31-23-16-27-29(17-24(23)32)36(22-14-8-3-9-15-22)30-19-26(34-21-12-6-2-7-13-21)25(18-28(30)35-27)33-20-10-4-1-5-11-20;/h1-19H,(H5,31,32,33,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWAXVAETNTVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)N=C4C=C(C(=CC4=[N+]3C5=CC=CC=C5)N)N)NC6=CC=CC=C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Chemical Processing Methodologies for Indulin

Industrial Extraction Techniques and Their Influence on Indulin Chemical Structure

The primary industrial method for extracting the lignin (B12514952) that becomes this compound is the Kraft (or sulfate) pulping process. An alternative, though less common for producing this specific type of lignin, is the Soda pulping process. These alkaline processes are designed to cleave the bonds within the lignin polymer and between lignin and carbohydrates, thereby solubilizing the lignin and liberating the cellulosic fibers.

The Kraft pulping process is the dominant method used in the production of this compound. rsc.org In this process, wood chips are cooked at elevated temperatures (typically 150-170°C) and pressures in an alkaline solution known as white liquor, which contains sodium hydroxide (NaOH) and sodium sulfide (Na₂S). The presence of sodium sulfide is a key differentiator of the Kraft process and plays a crucial role in the delignification chemistry. The hydroxide ions (OH⁻) and hydrosulfide ions (HS⁻) are the active chemical species that attack the lignin structure. scialert.net

The influence of the Kraft process on the chemical structure of this compound is profound:

Cleavage of Ether Linkages: The most significant reaction during Kraft pulping is the cleavage of β-O-4 (beta-aryl ether) linkages, which are the most abundant type of bond in native lignin. acs.orgnih.gov The hydrosulfide ions are particularly effective in cleaving these bonds, leading to a reduction in the molecular weight of the lignin and the formation of new phenolic hydroxyl groups. acs.org This cleavage enhances the solubility of the lignin in the alkaline cooking liquor.

Formation of New Functional Groups: The Kraft process introduces sulfur into the lignin structure, resulting in the formation of organosulfur compounds such as thiols. amazonaws.com Additionally, the harsh alkaline conditions can lead to the formation of carboxylic acid groups through the oxidation of side chains. rsc.orgscispace.com

Condensation Reactions: While the primary goal is to depolymerize lignin, competing condensation reactions also occur. academie-sciences.frresearchgate.net These reactions form new, stable carbon-carbon bonds, which can increase the molecular weight and complexity of the this compound. The extent of these reactions is influenced by process parameters such as alkali concentration and temperature.

Demethylation: The process can also lead to the cleavage of methoxyl groups from the aromatic rings of the lignin, forming catechols.

The Soda pulping process utilizes only sodium hydroxide as the active delignifying agent. While it also operates under alkaline conditions and high temperatures, the absence of sodium sulfide results in different reaction pathways and a distinct chemical structure for the resulting soda lignin compared to this compound (Kraft lignin). The delignification is generally less efficient than the Kraft process. nih.gov Key structural differences in soda lignin include the absence of sulfur-containing functional groups and a higher propensity for condensation reactions. amazonaws.com Phenylglycerol structures are more characteristic of soda pulping due to the cleavage of nonphenolic β-aryl ethers. acs.org

The operational parameters of these processes significantly influence the final chemical structure of the isolated lignin. Factors such as active alkali charge, sulfidity (in the Kraft process), cooking temperature, and time all affect the rates of delignification and condensation, thereby determining the molecular weight distribution and functional group content of the final this compound product. scialert.netnih.gov For instance, higher active alkali concentrations can lead to a greater degree of delignification but may also promote carbohydrate degradation. scialert.net Similarly, increased sulfidity enhances the rate of β-O-4 ether bond cleavage, a key step in lignin removal. scialert.net

Table 1: Comparison of Key Structural Features of this compound (Kraft Lignin) and Soda Lignin

| Structural Feature | This compound (Kraft Lignin) | Soda Lignin |

|---|---|---|

| Sulfur Content | Present (typically 1-3%) | Absent |

| Phenolic Hydroxyl Groups | Higher concentration due to efficient ether bond cleavage | Lower concentration compared to Kraft lignin |

| Condensation | Occurs, but generally less than in Soda pulping | More prone to condensation reactions |

| Molecular Weight | Generally lower than native lignin but can be influenced by condensation | Can have a broader molecular weight distribution |

| Key Linkages Cleaved | Primarily β-O-4 aryl ether linkages | β-O-4 aryl ether linkages, with formation of phenylglycerol structures |

Targeted Chemical Modifications During Delignification Processes and Their Structural Impact

The chemical modifications that occur during delignification are not random but are a direct result of the targeted chemical reactions designed to break down the lignin polymer. These modifications permanently alter the structure of the native lignin, resulting in the technical lignin known as this compound.

During Kraft delignification , the primary targeted modification is the nucleophilic attack by hydrosulfide (HS⁻) and hydroxide (OH⁻) ions on the lignin structure. The cleavage of the β-O-4 ether linkage is a key example of a targeted chemical modification. This reaction proceeds through the formation of a quinone methide intermediate, which is then attacked by the hydrosulfide ion. acs.org This specific reaction pathway is highly effective in depolymerizing the lignin.

Other significant chemical modifications and their structural impacts include:

Formation of Stilbenes and Vinyl Ethers: Under the high-temperature alkaline conditions of the Kraft process, elimination reactions can occur at the lignin side chain, leading to the formation of stilbene and vinyl ether structures.

Changes in Syringyl (S) and Guaiacyl (G) Units: The relative proportions of syringyl and guaiacyl units in the lignin can change during pulping. Syringyl units, which have two methoxyl groups on the aromatic ring, are generally more reactive and are cleaved more easily than guaiacyl units, which have one methoxyl group. nih.govelsevierpure.com This can lead to a residual this compound that is relatively enriched in guaiacyl units. The S/G ratio is a critical parameter that influences the delignification rate. novapublishers.com

Oxidation Reactions: The alkaline environment can promote oxidation of the lignin side chains, leading to the formation of carbonyl and carboxyl groups. scispace.com The presence of these groups increases the hydrophilicity of the this compound molecule.

In the Soda process , the targeted modification is the cleavage of ether bonds by hydroxide ions alone. The mechanism for β-O-4 ether cleavage is less efficient without the presence of hydrosulfide ions. nih.gov This leads to a greater reliance on other degradation pathways and a higher likelihood of condensation reactions where lignin fragments recombine to form larger, more stable structures. researchgate.net

The structural impact of these modifications is a more condensed lignin with a different distribution of functional groups compared to this compound. For example, studies have shown that the concentration of both conjugated and non-conjugated phenolic groups is higher in Kraft lignin than in Soda lignin. amazonaws.com

Table 2: Research Findings on the Structural Impact of Delignification on Lignin

| Research Finding | Impact on this compound (Kraft Lignin) Structure | Reference |

|---|---|---|

| Cleavage of β-aryl ether bonds | Decreases molecular weight and increases phenolic hydroxyl group content, enhancing solubility. | acs.org |

| Condensation Reactions | Increases molecular weight and forms new C-C bonds, making the structure more complex. | academie-sciences.frresearchgate.net |

| Introduction of Sulfur | Forms thiol and other organosulfur functional groups. | amazonaws.com |

| Demethylation | Reduces the number of methoxyl groups and can form catechol structures. | rsc.org |

| Preferential Removal of Syringyl Units | Can lead to an enrichment of more condensed guaiacyl units in the final product. | nih.govelsevierpure.com |

Advanced Structural Elucidation and Macromolecular Characterization of Indulin

Spectroscopic Methodologies for Comprehensive Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the primary functional groups present in the Indulin macromolecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds, providing a molecular fingerprint of the sample. The FT-IR spectrum of this compound AT, a commercially available softwood Kraft lignin (B12514952), reveals a variety of characteristic absorption bands. researchgate.netresearchgate.net

Key absorptions include a broad band in the 3100-3400 cm⁻¹ region, which is indicative of O-H stretching in both phenolic and aliphatic hydroxyl groups. researchgate.net The bands observed between 2800 and 3000 cm⁻¹ are assigned to C-H stretching in methyl and methylene groups. researchgate.net The presence of carbonyl groups, resulting from oxidation during the pulping process, is confirmed by absorptions in the 1655-1740 cm⁻¹ range. Specifically, unconjugated carbonyl stretching appears at 1705-1740 cm⁻¹, while conjugated carbonyl stretching is found at 1655-1675 cm⁻¹. researchgate.net

Aromatic skeletal vibrations, characteristic of the lignin backbone, are observed at approximately 1420-1430 cm⁻¹, 1505-1515 cm⁻¹, and 1595-1603 cm⁻¹. researchgate.net Furthermore, absorptions related to ether (C-O) linkages are typically seen around 1194 cm⁻¹, and C-O stretching in primary and secondary alcohols are identified at 1040 cm⁻¹ and 1128 cm⁻¹, respectively. researchgate.net The guaiacyl nature of this softwood lignin is supported by C-H in-plane vibrations at 1066 cm⁻¹ and out-of-plane vibrations between 831-908 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound AT

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100-3400 | O-H stretch | Alcohols, Phenols |

| 2800-3000 | C-H stretch | Methylene & Methyl |

| 1705-1740 | C=O stretch | Unconjugated Carbonyl |

| 1655-1675 | C=O stretch | Conjugated Carbonyl |

| 1595-1603 | Aromatic skeletal vibration | Aromatic Rings |

| 1505-1515 | Aromatic skeletal vibration | Aromatic Rings |

| 1420-1430 | Aromatic skeletal vibration | Aromatic Rings |

| 1194 | C-O stretch | Ether |

| 1128 | C-O stretch | Secondary Alcohol |

| 1040 | C-O stretch | Primary Alcohol |

| 1066 | C-H in-plane vibration | Guaiacyl Unit |

| 831-908 | C-H out-of-plane vibration | Guaiacyl Unit |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, detailed information regarding the specific chemical environments of atoms within the this compound structure. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for identifying and quantifying the various inter-unit linkages that form the lignin polymer.

The Kraft pulping process drastically modifies the native lignin structure, leading to the cleavage of certain bonds and the formation of new ones. tandfonline.com Studies on this compound AT reveal that it is structurally very different from native softwood lignin. tandfonline.com The most abundant linkage in native softwood lignin, the β-aryl-ether (β-O-4) bond, is significantly cleaved during pulping. While present in this compound, its content is substantially lower than in the native polymer. tandfonline.comrsc.org Other prominent linkages identified in this compound include phenylcoumaran (β-5) and resinol (β–β) structures. rsc.org The analysis also reveals the formation of new structures during pulping, such as stilbenes. tandfonline.com

Quantitative ³¹P NMR spectroscopy is a highly accurate and reproducible method for the quantification of different types of hydroxyl (-OH) groups in lignin. researchgate.netbohrium.com The technique involves derivatizing the hydroxyl groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), followed by analysis of the ³¹P NMR spectrum. researchgate.net The distinct chemical shifts of the resulting phosphite esters allow for the precise quantification of aliphatic hydroxyls, various types of phenolic hydroxyls (guaiacyl, p-hydroxyphenyl, condensed), and carboxylic acids. rsc.orgncsu.edumeasurlabs.com

This analysis is critical as the content and type of hydroxyl groups, particularly phenolic hydroxyls, significantly influence this compound's reactivity and potential for chemical modification. tandfonline.com Research on this compound AT has provided detailed quantification of its hydroxyl group profile.

Table 2: Quantification of Hydroxyl and Carboxyl Groups in this compound AT by ³¹P NMR

| Hydroxyl/Acid Group | Content (mmol/g) |

|---|---|

| Aliphatic OH | 1.04 - 2.81 |

| Phenolic OH (Total) | 2.91 - 4.20 |

| - Guaiacyl OH | 0.97 - 1.29 |

| - p-Hydroxyphenyl OH | 0.23 |

| - Condensed Phenolic OH | 1.48 |

| Carboxylic Acids | 0.15 - 0.44 |

Data compiled from multiple studies, reflecting variations in batches and analytical protocols. rsc.orgresearchgate.netncsu.edu

Given the polymeric and highly complex nature of this compound, advanced mass spectrometry (MS) techniques are essential for characterizing its molecular weight distribution and the vast array of fragments that constitute its structure.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to determine the monomeric composition of complex polymers like this compound. nih.gov The method involves the thermal degradation of the lignin sample in an inert atmosphere (pyrolysis), which breaks the polymer down into smaller, volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). nih.gov

The resulting pyrogram provides a profile of the constituent monomeric units. For this compound, which is derived from softwood, the pyrolysis products are predominantly guaiacyl (G-type) derivatives. researchgate.net This is because softwood lignin is primarily composed of coniferyl alcohol monomers. The analysis reveals a range of phenolic compounds that reflect the underlying chemical structure of the this compound polymer.

Table 3: Representative Monomeric Compounds Identified in Py-GC-MS of Softwood Kraft Lignin (this compound)

| Compound | Type |

|---|---|

| Guaiacol | G-type |

| 4-Methylguaiacol | G-type |

| 4-Vinylguaiacol | G-type |

| Vanillin | G-type |

| Acetovanillone | G-type |

| Isoeugenol | G-type |

| Coniferyl aldehyde | G-type |

| Coniferyl alcohol | G-type |

G-type refers to guaiacyl-derived monomers. researchgate.net

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution technique that allows for the precise mass determination and elemental formula assignment of the thousands of individual chemical species present in a complex mixture like dissolved this compound. nih.govresearchgate.net Its exceptional mass accuracy enables the resolution of components that would otherwise be indistinguishable by lower-resolution methods.

When applied to lignin samples, FT-ICR MS can identify a multitude of lignin fragments, providing deep insights into the structural modifications that occur during the Kraft process. nih.govresearchgate.net Analysis of this compound AT using high-resolution mass spectrometry has successfully identified hundreds of individual peaks, with 36 being confirmed as lignin oligomers in one study. nih.gov The data also allows for the identification of characteristic fragmentation patterns and neutral losses, such as the loss of methyl radicals (•CH₃), water (H₂O), and carbon dioxide (CO₂), which helps in elucidating the structure of the parent ions. nih.gov This level of molecular detail is crucial for understanding the chemical makeup of this compound and for tracking its transformation in various applications.

Advanced Mass Spectrometry (MS) Approaches for Complex Mixture Analysis

Chromatographic and Separation Techniques for Molecular Insights

Chromatographic methods are indispensable for fractionating the polydisperse this compound polymer and assessing its molecular characteristics.

High-Performance Liquid Chromatography (HPLC) is a versatile technique utilized for the analysis of complex mixtures like this compound. In the context of lignin analysis, HPLC, particularly in the size-exclusion mode, serves as a primary tool for fractionation. The separation in HPLC is based on the interactions of the lignin macromolecules with a stationary phase, which can be manipulated through changes in the mobile phase, temperature, and ionic modifiers to achieve selective separation of the complex polymer mixture. UV-Vis detectors are commonly employed, leveraging the chromophoric nature of lignin to monitor the elution of different fractions. This allows for the assessment of purity and the separation of this compound into more homogeneous fractions for further detailed characterization.

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is the most prevalent method for determining the molecular weight (MW) and molecular weight distribution (MWD) of this compound. mdpi.comnih.gov In SEC, macromolecules are separated based on their hydrodynamic volume as they pass through a column packed with porous material. nih.gov Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times. chula.ac.th

For this compound analysis, SEC is often coupled with advanced detectors like Multi-Angle Light Scattering (MALS) to determine the absolute molecular weight without relying on column calibration with standards of a different chemical nature (e.g., polystyrenes). mdpi.comlu.se The use of organic solvents or alkaline solutions as the mobile phase is common for kraft lignins like this compound to ensure solubility and minimize interactions with the stationary phase. nih.gov Research on this compound AT, a specific type of softwood kraft lignin, has utilized SEC to establish its molecular weight characteristics, which are crucial for understanding its reactivity and suitability for various industrial applications. nih.govlu.se

| Parameter | Value (g/mol) | Reference |

|---|---|---|

| Weight Average Molecular Weight (Mw) | 6000–8000 | acs.org |

| Number Average Molecular Weight (Mn) | ~1500 (Calculated from Mw and PDI) | acs.org |

| Polydispersity Index (PDI) | 4–9 | acs.org |

Thermal Analysis for Understanding Macromolecular Behavior

Thermal analysis techniques are critical for evaluating the stability and phase transitions of this compound, providing essential data for its processing and application in materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For this compound, TGA is used to determine its thermal stability and decomposition profile. The resulting thermogram provides information on moisture content, the onset of degradation, the temperature of maximum decomposition, and the amount of char residue at high temperatures. researchgate.netmdpi.com

Studies on this compound AT show a multi-stage degradation process. An initial weight loss below 100°C is attributed to the evaporation of water. The main pyrolytic degradation occurs over a broad temperature range, typically involving the breakdown of side chains followed by the decomposition of aromatic rings at higher temperatures. mdpi.com The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, clearly indicates the temperature at which the maximum rate of decomposition occurs (TDTG). acs.orgresearchgate.net

| Degradation Stage | Temperature Range (°C) | Phenomenon | Reference |

|---|---|---|---|

| Initial | ~30–150 | Drying and removal of volatiles | researchgate.netmdpi.com |

| Main Decomposition | ~200–500 | Pyrolytic degradation of the polymer | researchgate.netmdpi.com |

| Char Formation | >500 | Decomposition of aromatic rings | mdpi.com |

| Max. Decomposition Temp (TDTG) | ~378 | Peak rate of weight loss | acs.org |

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govacs.org For amorphous polymers like this compound, DSC is crucial for determining the glass transition temperature (Tg). nih.govgoogle.com The Tg is a critical property that marks the transition from a rigid, glassy state to a more flexible, rubbery state, which has significant implications for material processing and performance. nih.gov

The Tg of this compound is influenced by its molecular weight, structure, moisture content, and any chemical modifications. nih.govncsu.edu DSC analysis of this compound AT involves heating the sample through a defined temperature range and observing the change in the heat flow, which appears as a step-like transition in the DSC thermogram at the Tg. nih.govacs.org

| Parameter | Value (°C) | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 132 | acs.org |

Elemental Compositional Analysis for Stoichiometric Understanding

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (often by difference) in a compound. For a complex and heterogeneous polymer like this compound, elemental analysis provides an empirical formula that is essential for stoichiometric calculations and for understanding its chemical composition and purity. cdnsciencepub.comnih.govscholaris.ca this compound AT, being a kraft lignin, contains a small amount of sulfur originating from the pulping process. scholaris.ca The elemental composition is a key parameter used in conjunction with spectroscopic data to propose representative molecular structures.

| Element | Symbol | Mass Percent (%) | Reference |

|---|---|---|---|

| Carbon | C | ~64.3 | cdnsciencepub.com |

| Hydrogen | H | ~5.7 | cdnsciencepub.com |

| Oxygen | O | ~28.1 (by difference) | cdnsciencepub.com |

| Nitrogen | N | ~0.3 | cdnsciencepub.com |

| Sulfur | S | ~1.6 | cdnsciencepub.com |

Chemical Reactivity and Degradation Pathways of Indulin Technical Lignin

Depolymerization Mechanisms and Chemical Recalcitrance Studies

The depolymerization of Indulin is challenging due to its structural complexity and the modifications it undergoes during the pulping process. This compound AT, a common form of this kraft lignin (B12514952), is known to be more recalcitrant to depolymerization compared to other technical lignins, such as alkali lignin rsc.orgcdnsciencepub.comuky.edu. This recalcitrance is attributed to the harsh conditions of the kraft process, which lead to significant structural modifications and an increase in stable carbon-carbon (C-C) linkages rsc.orgcdnsciencepub.com.

This compound AT's higher thermal stability is an indicator of its recalcitrance. Studies have shown that the peak maximum decomposition temperature for this compound AT is higher than that of alkali lignin, suggesting a greater presence of stable C-C bonds that require more energy to break rsc.org. The depolymerization of kraft lignin, such as this compound, generally proceeds through the cleavage of ether linkages, primarily β-O-4 bonds, and to a lesser extent, the more resistant C-C bonds figshare.com. However, the kraft process significantly reduces the proportion of easily cleavable β-O-4 linkages, contributing to the chemical recalcitrance of the resulting lignin sci-hub.se.

The mechanisms for depolymerization often involve targeting the remaining ether bonds for cleavage, which can be achieved through various chemical and biological treatments figshare.com. However, the high degree of condensation reactions that occur during pulping forms new, stable C-C bonds, which are not readily cleaved and hinder extensive depolymerization sci-hub.se. These condensed structures contribute to the high molecular weight and complex nature of this compound, making it a challenging substrate for conversion into low-molecular-weight compounds researchgate.net.

Oxidative Cleavage and Monomer Generation

Oxidative cleavage is a key strategy for the degradation of this compound into its constituent aromatic monomers. This approach involves the use of oxidizing agents to break down the complex polymer structure, often with a degree of selectivity towards certain linkages.

Cupric oxide (CuO) oxidation is a well-established analytical method to selectively degrade lignin into its primary monomeric units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) moieties rsc.orgcdnsciencepub.comlu.se. This technique is particularly effective at cleaving ether linkages within the lignin structure while leaving the aromatic rings largely intact, thus providing valuable information about the monomeric composition of the lignin rsc.org.

For this compound AT, which is derived from softwood, the primary monomeric unit is the guaiacyl (G) type rsc.orgcdnsciencepub.comlu.se. The CuO oxidation of this compound AT confirms its G-rich nature, which is characteristic of softwood lignins rsc.orgcdnsciencepub.com. The relative abundance of H, G, and S monomers provides insight into the botanical origin of the lignin and its potential for producing specific phenolic compounds.

Table 1: Representative Monomeric Composition of Softwood Kraft Lignin (like this compound) from Cupric Oxide Oxidation

| Monomer Type | Abbreviation | Typical Yield Range (%) |

|---|---|---|

| p-Hydroxyphenyl | H | < 5 |

| Guaiacyl | G | > 90 |

| Syringyl | S | < 5 |

Note: The yields are representative for softwood kraft lignins and are based on the total H+G+S monomers. The actual yields can vary depending on the specific process conditions.

Catalytic Degradation Processes for Specific Chemical Transformations

Various catalytic processes have been investigated to depolymerize this compound into valuable aromatic chemicals. These methods aim to overcome the recalcitrance of kraft lignin by employing catalysts to facilitate the cleavage of its intermolecular linkages under specific conditions.

Base-catalyzed depolymerization of this compound AT has been shown to yield a mixture of lower molecular weight compounds, with guaiacol and vanillin being the main phenolic monomers produced mdpi.comlu.se. The yield of these monomers is influenced by factors such as temperature, residence time, and the concentration of the base catalyst (e.g., NaOH) mdpi.comrsc.org. For instance, a guaiacol yield of 5.1% was achieved from the depolymerization of 5 wt% this compound AT with 2 wt% NaOH at 200°C rsc.org.

Catalytic hydrotreatment is another effective strategy for this compound depolymerization, often employing catalysts such as supported nickel-tungsten (NiW) or nickel-molybdenum (NiMo) in a reducing atmosphere nih.gov. This process can lead to a significant yield of monomeric products, primarily alkylphenolics and guaiacolics nih.gov. The product distribution can be tuned by adjusting the reaction time, with guaiacolic compounds being intermediates that are further converted to alkylphenolics over time nih.gov.

Mechanochemical treatments, such as ball milling, have been used as a pretreatment to enhance the catalytic depolymerization of this compound AT. This approach increases the surface area and improves the contact between the lignin and the catalyst, leading to higher oil yields and a greater proportion of alkylphenols rug.nlncsu.edu. Additionally, photocatalytic degradation using catalysts like CdS/TiO2 has been explored, showing that both phenolic and non-phenolic units of this compound are reactive, though the yields of specific products like vanillin are often low.

Table 2: Product Yields from Various Catalytic Degradation Processes of this compound AT

| Catalytic Process | Catalyst/Conditions | Major Products | Reported Yield (wt% of initial lignin) |

|---|---|---|---|

| Base-Catalyzed Depolymerization | NaOH, 200°C, 2 min | Guaiacol | 5.1% rsc.org |

| Base-Catalyzed Depolymerization | NaOH, 210°C, 2 min | Guaiacol | up to 1.01% (10.1 mg/g) lu.se |

| Catalytic Hydrotreatment | S-NiW/AC, 320°C, 8 h | Total Monomers (Alkylphenolics and Guaiacolics) | 28% nih.gov |

| Photocatalytic Degradation | CdS/TiO2, visible light | Vanillin | < 0.1% |

Synthesis and Derivatization of Indulin for Advanced Applications

Chemical Modification Strategies for Functional Group Control

The insulin molecule, a protein composed of 51 amino acids in two chains (A and B), presents a variety of functional groups that are targets for chemical modification. These include the N-terminal amino groups of each chain, the epsilon-amino group of the lysine residue at position B29, the carboxyl groups of glutamic and aspartic acid residues, and the hydroxyl groups of tyrosine, serine, and threonine residues. Controlling the reactivity of these groups is paramount for creating well-defined insulin derivatives. nih.gov

Carbonyl groups are not native to the side chains of the 20 common amino acids but can be introduced into proteins like insulin through oxidative stress. nih.gov This process, known as protein carbonylation, is a marker of oxidative damage and can lead to the formation of aldehydes and ketones on amino acid residues, particularly proline, arginine, lysine, and threonine. Such modifications can alter the structure and function of insulin, potentially leading to aggregation and reduced biological activity. nih.govmdpi.com

While the formation of carbonyl groups on insulin is well-documented as a pathological event, their deliberate reduction as a chemical strategy is less common in the literature. In principle, the reduction of these adventitious carbonyl groups back to hydroxyl groups could be achieved using mild reducing agents suitable for proteins, such as sodium borohydride (NaBH4). This reaction would convert aldehyde and ketone functionalities into primary and secondary alcohols, respectively. The primary motivation for such a reduction would be to reverse oxidative damage and potentially restore the native structure and function of the insulin molecule. However, the application of this specific strategy for the functional improvement of insulin is not a mainstream research focus.

Table 1: Potential Effects of Carbonyl Formation and Reduction on Insulin

| Modification | Chemical Change | Potential Impact on Insulin |

| Carbonylation | Formation of aldehyde/ketone groups on amino acid side chains | Altered protein conformation, increased aggregation propensity, loss of biological activity. nih.govmdpi.com |

| Carbonyl Reduction | Conversion of aldehydes/ketones to hydroxyl groups | Potential restoration of native protein structure, reversal of oxidative damage. |

To achieve site-specific modifications, it is often necessary to temporarily "block" or "protect" certain functional groups from reacting, while leaving the desired site available for derivatization. This is a fundamental concept in peptide and protein chemistry. nih.gov

Amino Group Protection: The N-terminal amino groups and the ε-amino group of LysB29 are primary targets for modifications like PEGylation or acylation to extend the hormone's half-life. researchgate.net To control these modifications, protecting groups are employed. A common strategy involves the use of the t-butyloxycarbonyl (Boc) group, which can be introduced to block the amino groups under basic conditions and later removed (unblocked) under acidic conditions. This allows for other modifications to be performed on the molecule without affecting the amino groups.

Carboxyl Group Protection: The carboxyl groups of aspartic and glutamic acid residues can be protected by converting them into esters, such as benzyl or t-butyl esters. These esters can then be cleaved by hydrogenolysis or acidolysis, respectively, to regenerate the carboxyl group after other synthetic steps have been completed.

Orthogonal Protection Strategy: In more complex syntheses, an "orthogonal" protection strategy is used, where different protecting groups that can be removed under distinct conditions are employed for different functional groups. This allows for the sequential and controlled modification of the insulin molecule. For example, an Fmoc group (removed by base) could be used to protect one site, while a Boc group (removed by acid) protects another, and a benzyl group (removed by hydrogenolysis) protects a third. nih.gov

Design and Synthesis of Insulin-Based Advanced Materials in Research Settings

The chemical modification of insulin is not only for improving its therapeutic properties but also for using it as a building block for advanced biomaterials, particularly hydrogels and nanoparticles for controlled drug delivery.

Insulin-Based Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Insulin can be incorporated into hydrogels either by physical encapsulation or by covalent conjugation to the polymer backbone. mdpi.com For instance, hydrogels have been synthesized from natural polymers like chitosan and alginate, as well as synthetic polymers like poly(vinyl alcohol) (PVA) and Pluronic F127. mdpi.comresearcherslinks.com These hydrogels can be designed to be "smart," releasing their insulin payload in response to specific stimuli, such as changes in blood glucose levels. For example, glucose-responsive hydrogels can be created by incorporating glucose oxidase, which converts glucose to gluconic acid, lowering the pH and triggering the swelling of a pH-sensitive hydrogel to release insulin. nih.gov

Insulin-Based Nanoparticles: Encapsulating insulin within nanoparticles is a major strategy to enable oral delivery by protecting the hormone from the harsh environment of the gastrointestinal tract. nih.gov These nanoparticles are typically prepared from biodegradable and biocompatible polymers. Chitosan, a natural polysaccharide, is widely used due to its positive charge, which promotes mucoadhesion and enhances absorption. nih.gov Nanoparticles can be formed through methods like ionic gelation, where chitosan is cross-linked with a polyanion like sodium tripolyphosphate or gum arabic in the presence of insulin. nih.govnih.gov The resulting nanoparticles can protect the entrapped insulin from enzymatic degradation and facilitate its transport across the intestinal epithelium.

Table 2: Examples of Insulin-Based Advanced Materials

| Material Type | Polymer(s) Used | Synthesis Method | Key Feature |

| Hydrogel | Psyllium, PVA, Casein | Dermal patch fabrication | Transdermal delivery researcherslinks.com |

| Hydrogel | Chitosan, Carboxymethyl β-cyclodextrin | EDC/NHS coupling | pH-sensitive for oral delivery nih.gov |

| Nanoparticles | Chitosan, Gum Arabic | Ionic gelation | Protection for oral delivery nih.gov |

| Nanoparticles | Chitosan, Eudragit L100-55 | Electrostatic interaction | pH-dependent release ingentaconnect.com |

Structure-Property Relationships in Modified Insulin Materials for Enhanced Performance

Every chemical modification to the insulin molecule has a direct impact on its structure, which in turn alters its physicochemical properties and biological performance. Understanding these structure-property relationships is crucial for designing effective insulin analogs and delivery systems. nih.govresearchgate.net

Stability and Aggregation: Insulin has a propensity to aggregate and form amyloid fibrils, which can reduce its efficacy and cause immunological reactions. researchgate.net Chemical modifications can either enhance or decrease this stability. For example, acylation of the LysB29 residue with a fatty acid chain can promote self-association into soluble multi-hexamers, which slows down the absorption rate from the injection site and prolongs the duration of action. Conversely, certain modifications or environmental stresses can destabilize the native conformation and accelerate fibrillation. researchgate.net

Solubility and Pharmacokinetics: The solubility of insulin is highly pH-dependent. Modifications that alter the isoelectric point of the protein can be used to create long-acting insulin analogs. For instance, the addition of basic amino acid residues results in an insulin analog that is soluble at an acidic pH but precipitates at the physiological pH of subcutaneous tissue, forming a depot from which it is slowly absorbed.

Biological Activity: The biological activity of insulin is dependent on its ability to bind to the insulin receptor. The receptor-binding region involves residues from both the A and B chains. Chemical modifications within or near this region can significantly impact binding affinity. Therefore, modifications aimed at improving stability or pharmacokinetics must be carefully designed to avoid compromising the hormone's biological function. For example, PEGylation, a common strategy to increase the half-life of proteins, must be performed at sites distant from the receptor-binding domain to retain activity. researchgate.net

Table 3: Impact of Specific Modifications on Insulin Properties

| Modification Type | Example | Impact on Structure | Consequence for Performance |

| Acylation | Addition of a fatty acid to LysB29 (e.g., Insulin Detemir) | Promotes self-association and albumin binding | Prolonged and more predictable duration of action researchgate.net |

| Amino Acid Substitution | Replacement of asparagine at A21 with glycine (e.g., Insulin Glargine) | Shifts isoelectric point to a more neutral pH | Soluble in acidic solution, precipitates at physiological pH, creating a long-acting depot |

| PEGylation | Covalent attachment of polyethylene glycol chains | Increases hydrodynamic size | Extended plasma half-life, reduced immunogenicity researchgate.net |

Theoretical and Computational Chemistry Approaches to Indulin Structure and Reactivity

Molecular Modeling of Indulin Macromolecular Structures and Conformations

The macromolecular complexity of this compound, which is primarily composed of kraft lignin (B12514952), necessitates the use of molecular modeling to understand its three-dimensional structure and conformational dynamics. Kraft lignin's structure is a result of significant degradation and repolymerization reactions during the pulping process, leading to a variety of chemical linkages that differ from native lignin.

Molecular Dynamics (MD) simulations are a primary tool for exploring the conformational landscape of the complex polymers that constitute this compound. acs.org These simulations model the atomic-level movements of lignin fragments over time, providing insights into their flexibility, shape, and interactions. Researchers often construct representative models of kraft lignin based on experimental data from techniques like NMR spectroscopy to create realistic starting structures for these simulations. nih.gov

Force fields, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), are specifically parameterized to describe the potential energy of the system, including terms for covalent bonds, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces. mdpi.com Specialized force fields have been developed for lignin to accurately model its unique chemical moieties, including the prevalent β-O-4' aryl ether linkages as well as β-5', β-β', 5-5', and 4-O-5' linkages. acs.org

| Lignin Model System | Simulation Method | Key Conformational Finding | Reference |

| Guaiacyl (G-G) Dimers | Molecular Dynamics (MD) | Linkage type significantly affects conformational preference and interaction with water. The β-O-4' linkage shows unique conformational freedom. | acs.org |

| Oligomeric Lignin Model | All-atom MD | Organic solvents (methanol, ethanol) lead to a more extended conformation compared to water, which is favorable for catalytic conversion. | nih.govacs.org |

| Acetylated Kraft Lignin | SEC with viscometer | The acetone-soluble fraction possesses an extremely compact, sphere-like structure with a low Mark-Houwink-Sakurada 'α' value (0.15). | nih.gov |

| Softwood Lignin Model | MD with CHARMM force field | Dihedral rotations around the β-O-4 linkage are critical in determining the overall macromolecular configuration. | mdpi.com |

This table presents a summary of findings from molecular modeling studies on kraft lignin, the primary component of this compound.

Quantum Chemical Calculations for this compound Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed reaction mechanisms relevant to this compound. These calculations provide molecular-level insight into the bond-breaking and bond-forming processes that occur during its formation in the Kraft process and in subsequent chemical modifications. nih.gov

A central reaction in kraft pulping is the alkaline-catalyzed cleavage of the β-O-4 aryl ether linkage, which is the most abundant linkage in native lignin. DFT studies have been employed to map the potential energy surface of this reaction, identifying transition states and calculating activation energy barriers. nih.govchemrxiv.org This provides a fundamental understanding of the reaction kinetics and the role of different alkaline catalysts, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH).

One detailed DFT study investigated the base-catalyzed cleavage of a β-O-4 lignin model compound and revealed two competing pathways for linkages containing a γ-carbinol group:

Enol-formation pathway : This is the thermodynamically favored route and is similar to the cleavage mechanism for models without the γ-carbinol. acs.org

Epoxide-formation pathway : This route is kinetically favored, proceeding through an 8-membered transition state that involves a hydrogen hopping event. acs.org

These quantum mechanical calculations can precisely quantify the energy barriers for these steps. For instance, for the cleavage of a C2-type β-O-4 linkage (lacking a γ-carbinol), the activation barrier was found to be lowest with KOH. acs.orgacs.org Such findings are crucial for optimizing pulping conditions to achieve efficient delignification while minimizing unwanted side reactions.

| Lignin Model Linkage | Catalyst | Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

| β-O-4 (C2 type) | KOH | 6-membered transition state | 6.1 | acs.orgacs.org |

| β-O-4 (C2 type) | NaOH | 6-membered transition state | 11.9 | acs.org |

| β-O-4 (C3 type) | KOH | Enol-formation (Thermodynamic) | 10.1 | acs.org |

| β-O-4 (C3 type) | KOH | Epoxide-formation (Kinetic) | 3.9 | acs.org |

This table summarizes calculated activation energy barriers for the base-catalyzed cleavage of the β-O-4 ether linkage in lignin model compounds, a key reaction in the formation of this compound.

Simulation Studies of this compound Chemical Transformations and Interactions

Beyond static reaction pathways, simulation studies are used to model the dynamic chemical transformations and intermolecular interactions of this compound's constituent polymers. Reactive force field (ReaxFF) molecular dynamics simulations are particularly suited for this, as they can model chemical reactions—the breaking and forming of bonds—on-the-fly during a simulation.

ReaxFF MD has been used to investigate the chemical transformations of kraft lignin under high-temperature conditions, such as pyrolysis and oxidation. acs.orgacs.org These simulations can track the evolution of complex reaction networks, identifying primary fragmentation pathways and the formation of various smaller molecules. For example, in pyrolysis simulations of kraft lignin, the initial and dominant reaction is the cleavage of Cα/Cβ–O bonds within β–O–4 linkages, which breaks the polymer into smaller fragments. acs.org ReaxFF has also been used to study the oxidation of lignin models, revealing mechanisms for stabilizing reactions that are crucial for applications like carbon fiber production. acs.org

In addition to covalent transformations, MD simulations are used to study the non-covalent interactions and aggregation behavior of this compound in solution. In alkaline aqueous solutions, which are relevant to the Kraft process black liquor, kraft lignin behaves as a polyelectrolyte and is prone to aggregation. researchgate.netresearchgate.net Simulations and experimental studies show that this aggregation is highly dependent on factors like pH, temperature, and ionic strength. researchgate.netresearchgate.net Understanding these interactions is vital, as lignin aggregation can lead to precipitation and deposition on pulp fibers, affecting the efficiency of the pulping process. researchgate.net

Furthermore, all-atom MD simulations have been performed to understand how this compound's components interact with different solvents and surfaces. nih.govacs.orgchemrxiv.org These studies show that solvents like methanol and ethanol can induce a more extended conformation of lignin oligomers, while water tends to cause a more compact structure. nih.govacs.org Simulations of lignin interacting with model catalyst surfaces, such as palladium, provide a molecular view of adsorption processes, which is key to designing efficient catalytic upgrading strategies for this compound. acs.orgchemrxiv.org

| Simulation Type | System Studied | Key Finding | Reference |

| ReaxFF MD | Pyrolysis of kraft lignin model | The dominant initial reaction is the breaking of Cα/Cβ–O bonds in β–O–4 linkages. | acs.org |

| ReaxFF MD | Supercritical water gasification of lignin model | Lignin model reactions and bond-breaking initiated at 2000 K, starting with the cleavage of the β-O-4 bond. | mdpi.com |

| ReaxFF MD | Oxidation of softwood lignin models | Identified stabilizing reactions that create cyclic and rigid connections, important for carbon fiber production. | acs.org |

| All-atom MD | Lignin oligomer in various solvents | Lignin adsorption on palladium and carbon surfaces is strong at 473 K and is promoted by the entropic gain from displacing solvent molecules. | nih.govacs.org |

| Experimental (Light Scattering) & Kinetic Modeling | Aggregation of kraft lignin in alkaline solution | Lignin aggregation kinetics and the fractal dimension of the aggregates are influenced by salt concentration and follow distinct regimes (reaction-limited vs. diffusion-limited). | acs.orgresearchgate.net |

This table highlights findings from simulation studies on the chemical transformations and interactions of kraft lignin, the main component of this compound.

Industrial Chemical Research and Valorization of Indulin

Research into High-Value Applications of Technical Lignins

The inherent chemical structure of Indulin, rich in phenolic and aliphatic hydroxyl groups, makes it a versatile precursor for a range of high-value applications. ingevity.com Research has increasingly focused on leveraging these properties to develop sustainable alternatives to petroleum-based products.

One of the promising applications for this compound is in the production of polyurethane foams . nih.govresearchgate.net this compound can be chemically modified, for instance through oxypropylation, to create lignin-based polyols. researchgate.net These bio-based polyols can then be used to partially replace petroleum-derived polyols in the synthesis of both rigid and flexible polyurethane foams. researchgate.netktappi.kr The incorporation of this compound-based polyols has been shown to enhance certain properties of the resulting foams, such as compressive strength and thermal stability. ktappi.kr Research has also indicated that a higher lignin (B12514952) content can increase the hydrophobicity and flame retardancy of the polyurethane foam. ktappi.kr

In the realm of civil engineering, this compound has found a significant role as an additive in asphalt binders . ingevity.com Various formulations of this compound are used as emulsifiers in the production of asphalt emulsions, facilitating the creation of water-based asphalt technologies that are more environmentally friendly and energy-efficient than traditional solvent-based methods. ingevity.com The addition of lignin to asphalt binders has been shown to improve properties such as rutting resistance. mdpi.com Different types of this compound, such as cationic and anionic emulsifiers, are available to suit a range of applications in pavement construction and maintenance, including chip seals, tack coats, and micro surfacing. ingevity.comingevity.com

Another high-value application for this compound is as a precursor for the production of carbon fibers . researchgate.netimperial.tech Lignin is an abundant and renewable alternative to the petroleum-based precursors traditionally used, such as polyacrylonitrile (PAN). imperial.techchemrxiv.org The process involves spinning the lignin into precursor fibers, which are then stabilized and carbonized at high temperatures to produce carbon fibers. researchgate.net Research has demonstrated that this compound AT, a specific grade of kraft lignin, can be acetylated and solution-spun to create these precursor fibers. researchgate.net While the tensile properties of lignin-based carbon fibers are currently lower than those derived from synthetic precursors, ongoing research aims to enhance these properties through refinements in composition and processing conditions. researchgate.net The potential for a low-cost, sustainable source of carbon fibers is a significant driver for this research. energy.gov

Table 1: Properties of Carbon Fibers Derived from this compound AT This table presents typical mechanical properties of carbon fibers produced from this compound AT in a research setting.

| Property | Value | Unit |

|---|---|---|

| Diameter | 32 ± 1 | µm |

| Tensile Modulus | 27 ± 3 | GPa |

| Tensile Strength | 230 ± 30 | MPa |

| Strain-to-Failure | 0.9 ± 0.1 | % |

Furthermore, this compound is being explored for its use in thermoplastics . Unmodified this compound AT has shown the capability to form polymeric materials with tensile strengths comparable to some lignin-butadiene polyurethane thermoplastics. morressier.com This opens up possibilities for developing high-lignin-content plastics, moving away from the long-held assumption that the perceived cross-linked nature of lignin would hinder its use in ductile thermoplastics. morressier.com

Chemical Engineering Aspects of this compound Processing and Upgrading

The effective utilization of this compound in high-value applications is contingent on overcoming challenges related to its processing and upgrading. Chemical engineering research plays a pivotal role in developing efficient and economically viable methods to modify and integrate this compound into various material systems.

A key aspect of this compound processing is its chemical modification to enhance its reactivity and compatibility with other materials. researchgate.net For instance, in the production of polyurethane foams, the native hydroxyl groups in this compound have different reactivities. Oxypropylation is a common chemical modification process that introduces more reactive and flexible propylene oxide chains onto the lignin structure, resulting in a liquid polyol that is easier to process. researchgate.net The ratio of lignin to propylene oxide and the catalyst used are critical process parameters that determine the properties of the resulting polyol and, consequently, the final foam. researchgate.net

Another important modification is acetylation , which is particularly relevant for the production of carbon fibers. Acetylation of the hydroxyl groups in this compound AT can improve its solubility in organic solvents like acetone, which is crucial for the solution spinning process to create precursor fibers. researchgate.net The degree of substitution achieved during acetylation is a key variable that affects the spinnability and properties of the resulting fibers. researchgate.net

The development of efficient processing technologies is another critical area of chemical engineering focus. For carbon fiber production from this compound, techniques such as melt spinning and solution spinning are employed. chemrxiv.org Solution spinning, for example, involves dissolving the modified this compound in a suitable solvent to create a spinning dope, which is then extruded to form fibers. researchgate.net The rheological properties of the spinning dope are crucial for successful fiber formation and are influenced by factors such as the molecular weight of the lignin, the solvent system, and the concentration.

Environmental Chemical Behavior and Transformation of Indulin Technical Lignin

Adsorption and Desorption Dynamics of Indulin in Environmental Systems (e.g., soil, water)

The transport and bioavailability of this compound in terrestrial and aquatic environments are significantly influenced by its adsorption to soil particles and sediments. This process is governed by the physicochemical properties of both the this compound molecules and the environmental matrix. The adsorption of organic compounds like lignin (B12514952) is often described by isotherm models such as the Freundlich and Langmuir equations, which relate the amount of substance adsorbed to its concentration in the surrounding solution at equilibrium.

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. The equation is given by:

qe = KfCe1/n

where qe is the amount of substance adsorbed per unit mass of adsorbent (e.g., mg/g), Ce is the equilibrium concentration of the substance in solution (e.g., mg/L), and Kf and n are Freundlich constants related to the adsorption capacity and intensity, respectively.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is:

qe = (qmaxKLCe) / (1 + KLCe)

where qmax is the maximum monolayer adsorption capacity (mg/g) and KL is the Langmuir constant related to the energy of adsorption (L/mg).

Research on the adsorption of kraft lignin, of which this compound is a specific type, has shown that it can be effectively removed from aqueous solutions by various adsorbents. For instance, studies on activated carbon derived from kraft lignin have demonstrated its capacity to adsorb organic dyes like methylene blue, with the adsorption process being well-described by both Freundlich and Langmuir models.

While specific studies on the adsorption of this compound on different soil types are limited, research on analogous systems provides insight. For example, the adsorption of surfactants on clay minerals can be significantly reduced by the pre-adsorption of kraft lignin, indicating a strong affinity of lignin for clay surfaces acs.orgnih.gov. This suggests that in soil environments, this compound is likely to adsorb to the clay and organic matter fractions. The adsorption is influenced by factors such as pH, with higher adsorption often observed under acidic conditions where the lignin molecule may be less negatively charged.

The desorption of this compound from soil particles is also a critical process influencing its long-term fate. Desorption is often not a fully reversible process, exhibiting hysteresis. This means that the amount of this compound desorbed at a given concentration in the aqueous phase is less than what would be predicted from the adsorption isotherm. This hysteresis can be attributed to slow diffusion of this compound molecules into the micropores of soil aggregates and strong binding to soil organic matter.

Interactive Data Table: Adsorption Isotherm Parameters for Lignin-Based Adsorbents

This table presents hypothetical data based on typical values found in the literature for the adsorption of organic compounds onto lignin-based materials to illustrate the application of the Freundlich and Langmuir models.

| Adsorbent (Soil Type) | Adsorbate | Freundlich Constants | Langmuir Constants |

| Kf ((mg/g)(L/mg)1/n) | n | ||

| Clay Loam | This compound | 8.5 | 2.1 |

| Sandy Loam | This compound | 3.2 | 1.8 |

| Organic Soil | This compound | 15.0 | 2.5 |

Q & A

Q. How should researchers structure discussions to contextualize this compound’s novel findings within existing literature?

- Framework : Use a three-part approach:

Compare results with prior studies (e.g., "this compound’s half-life of 6h contrasts with Smith et al.’s 4h finding due to formulation differences").

Discuss mechanistic hypotheses (e.g., "Unexpected allosteric modulation may explain dual agonist/antagonist roles").

Propose follow-up experiments (e.g., cryo-EM for receptor structural analysis) .

Q. What visualization tools enhance clarity in presenting this compound’s structure-activity relationship (SAR) data?

- Tools : Generate heatmaps for bioactivity vs. substituent groups (e.g., ED₅₀ values across analogs). Use PyMOL for 3D binding poses aligned with mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.